molecular formula C15H15BrFNO3S B2652397 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide CAS No. 1797087-27-4

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2652397
CAS No.: 1797087-27-4
M. Wt: 388.25
InChI Key: IVZXKFSGAPYAFD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

The synthesis of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins, altering their function and activity .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide include other sulfonamides such as sulfamethoxazole and sulfadiazine. These compounds share the sulfonamide functional group but differ in their substituents, leading to variations in their pharmacological properties and applications . The unique combination of the bromine, fluorophenyl, and methoxyethyl groups in this compound distinguishes it from other sulfonamides, potentially offering unique biological activities and applications.

Properties

IUPAC Name

2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO3S/c1-21-14(11-5-4-6-12(17)9-11)10-18-22(19,20)15-8-3-2-7-13(15)16/h2-9,14,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXKFSGAPYAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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